molecular formula C25H18FN3S B11449196 4-(benzylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(benzylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11449196
M. Wt: 411.5 g/mol
InChI Key: MMFXXHJFPQUQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an aminopyrimidine and a suitable ketone or aldehyde.

    Introduction of Substituents: The benzylsulfanyl, 4-fluorophenyl, and phenyl groups are introduced through various substitution reactions. For example, the benzylsulfanyl group can be added via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrrolo[2,3-d]pyrimidine core.

    Final Assembly: The final compound is obtained through purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, green chemistry principles might be applied to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors.

    Pharmaceutical Research: Explored as a lead compound for the development of new drugs.

    Chemical Biology: Utilized in probing biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it could inhibit a kinase enzyme by binding to its active site, thereby blocking the enzyme’s activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-aryl-pyrrolo[2,3-d]pyrimidines: These compounds share the pyrrolo[2,3-d]pyrimidine core but have different substituents.

    Thieno[2,3-d]pyrimidines: These compounds have a sulfur atom in place of the nitrogen in the pyrrolo ring.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine core.

Uniqueness

4-(benzylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the benzylsulfanyl group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C25H18FN3S

Molecular Weight

411.5 g/mol

IUPAC Name

4-benzylsulfanyl-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C25H18FN3S/c26-20-11-13-21(14-12-20)29-15-22(19-9-5-2-6-10-19)23-24(29)27-17-28-25(23)30-16-18-7-3-1-4-8-18/h1-15,17H,16H2

InChI Key

MMFXXHJFPQUQJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.